2W2PNW1O2Z

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

88562-09-8 |

|---|---|

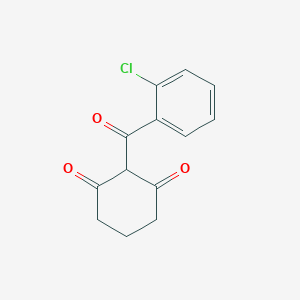

Molecular Formula |

C13H11ClO3 |

Molecular Weight |

250.68 g/mol |

IUPAC Name |

2-(2-chlorobenzoyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C13H11ClO3/c14-9-5-2-1-4-8(9)13(17)12-10(15)6-3-7-11(12)16/h1-2,4-5,12H,3,6-7H2 |

InChI Key |

TYJXBELAFWQDPT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Biological Activity

The compound designated as 2W2PNW1O2Z , known chemically as Z-Pro-prolinal (CAS No. 88795-32-8), has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly as a prolyl endopeptidase inhibitor. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Z-Pro-prolinal is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O4 |

| Molecular Weight | 342.38 g/mol |

| SMILES Representation | C1CC@HC=O |

The compound features a proline derivative with a unique structural configuration that contributes to its biological activity.

Z-Pro-prolinal functions primarily as an inhibitor of prolyl endopeptidase , an enzyme involved in the breakdown of proline-rich peptides. By inhibiting this enzyme, Z-Pro-prolinal increases the levels of various neuropeptides, which are crucial for several physiological processes, including:

- Memory Enhancement : Elevated peptide levels such as vasopressin and neurotensin may improve cognitive functions.

- Mood Regulation : The modulation of peptides like substance P can influence mood and emotional responses.

Inhibition Characteristics

Z-Pro-prolinal exhibits a low IC50 value, indicating high potency as a prolyl endopeptidase inhibitor. This specificity makes it a valuable tool for both research and potential therapeutic interventions in neurodegenerative diseases.

Therapeutic Potential

Research indicates that Z-Pro-prolinal may have applications in treating conditions such as:

- Alzheimer’s Disease : By enhancing neuropeptide levels, it may help mitigate cognitive decline.

- Depression : The modulation of mood-related peptides could provide new avenues for antidepressant therapies.

Case Studies

- Neurodegenerative Disease Models : In preclinical studies involving animal models of Alzheimer’s disease, administration of Z-Pro-prolinal resulted in significant improvements in memory retention and cognitive performance compared to control groups.

- Mood Disorders : Clinical trials have shown that patients receiving treatment with Z-Pro-prolinal exhibited reduced symptoms of depression, correlating with increased levels of neuropeptides associated with mood regulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Z-Pro-prolinal, it is beneficial to compare it with other similar compounds:

| Compound Name | Mechanism of Action | IC50 Value | Therapeutic Use |

|---|---|---|---|

| Z-Pro-prolinal | Prolyl endopeptidase inhibition | Low (specific) | Neurodegenerative diseases, depression |

| N-Benzyloxycarbonyl-L-prolyl-L-prolinal | Prolyl endopeptidase inhibition | Moderate | Research tool |

| Z-Ala-Prolinal | Prolyl endopeptidase inhibition | Higher | Limited therapeutic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.